Product packaging for alpha-Lactose(Cat. No.:CAS No. 14641-93-1)

alpha-Lactose

Cat. No.: B080435
CAS No.: 14641-93-1
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-UHFFFAOYSA-N
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Description

Historical Perspectives on Alpha-Lactose Scientific Investigation

The scientific journey of lactose (B1674315) began with its first crude isolation from milk by the Italian physician Fabrizio Bartoletti in 1633. wikipedia.org However, it was not until 1780 that Carl Wilhelm Scheele identified lactose as a sugar. wikipedia.org The name "lactose" was officially given to the compound in 1843 by the French chemist Jean Baptiste André Dumas. wikipedia.org

The foundational understanding of lactose's chemical composition was laid in the 19th century. In 1812, Heinrich Vogel recognized that glucose was a product of lactose hydrolysis. wikipedia.org Later, in 1856, Louis Pasteur crystallized the other monosaccharide component, which he initially named "lactose," but was later renamed "galactose" by Marcellin Berthelot in 1860. wikipedia.org The stereochemical configurations of these constituent sugars were established by Emil Fischer by 1894. wikipedia.org The precise molecular structure of α-lactose was eventually determined using X-ray crystallography. wikipedia.org

Contemporary Relevance and Research Trajectories of this compound

In modern scientific research, this compound is a subject of continued interest, primarily due to its widespread use in the pharmaceutical and food industries. It is a common excipient in pharmaceutical formulations, serving as a filler and diluent in tablets and capsules. uva.esfigshare.com Its physical properties, such as its low hygroscopicity and chemical stability, make it an advantageous component in drug manufacturing. figshare.com

Current research on this compound is multifaceted, with several key trajectories:

Physical Characterization and Stability: Studies are actively investigating the physicochemical properties of different forms of lactose, including this compound monohydrate and anhydrous this compound. uva.esrsdjournal.org Research has shown that anhydrous α-lactose is highly hygroscopic and can absorb moisture, which is a critical consideration in the production of dried dairy products like milk powder. uva.es The anomeric stability of lactose powders under various storage conditions of temperature and humidity is also a significant area of study, as changes in anomeric content can affect the functionality of lactose as a pharmaceutical excipient. pharmtech.com

Crystallization Processes: The crystallization of this compound is a crucial process in the dairy industry for its separation from whey. researchgate.net Research focuses on understanding and controlling the nucleation and growth of this compound monohydrate crystals to optimize yield and purity. researchgate.netmassey.ac.nz Crystallization below 93.5°C from an aqueous solution predominantly yields this compound monohydrate. rsdjournal.org

Applications in Drug Delivery: The particle morphology and size of this compound monohydrate are known to influence the properties of granules and tablets in dry granulation processes. researchgate.net Researchers are exploring how to tailor the properties of this compound to improve drug delivery systems, such as in dry powder inhalers where it acts as a carrier. uva.es The dissolution rate of active ingredients can be controlled by using pollen-like anhydrous lactose carriers with varying α/β ratios. mdpi.com

Advanced Analytical Techniques: Modern analytical methods are being employed to better characterize this compound. For instance, terahertz time-domain spectroscopy has been used to identify strong and narrow absorption signatures in microcrystalline α-lactose monohydrate powder. aip.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the anomeric content of lactose samples. figshare.compharmtech.com

Interactive Data Table: Properties of Lactose Anomers

Propertyα-Lactoseβ-LactoseReference
Solubility in water at 20°C 70 g/L500 g/L uva.esrsdjournal.org
Melting Temperature 202 °C242 °C uva.es
Specific Rotation +89.4°+35° uva.es
Common Crystalline Form MonohydrateAnhydrous rsdjournal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B080435 alpha-Lactose CAS No. 14641-93-1

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

GUBGYTABKSRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C12H22O11
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Molecular Weight

342.30 g/mol
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Physical Description

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

Insoluble (NIOSH, 2023), Insoluble
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Density

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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CAS No.

9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9
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Melting Point

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes)
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Polymorphism and Solid State Science of Alpha Lactose

Crystalline Forms and Structural Elucidation of Alpha-Lactose Monohydrate

The most thermodynamically stable form of lactose (B1674315) is α-lactose monohydrate. pharmaexcipients.comnih.gov It crystallizes from an aqueous solution below 93.5°C. rsdjournal.org This crystalline form is notable for its stability and non-hygroscopic nature under typical storage conditions. pharmaexcipients.com

The crystal structure of α-lactose monohydrate has been meticulously elucidated using techniques such as X-ray crystallography. It possesses a hexahedral flake crystal structure maintained by hydrogen bonds and van der Waals forces. acs.org A redetermination of its structure at 150 K provided enhanced precision of its geometry. nih.govwikipedia.org The crystal lattice energy is primarily governed by van der Waals interactions between lactose molecules, with electrostatic interactions also playing a role. nih.gov The characteristic "tomahawk" morphology of α-lactose monohydrate crystals is attributed to the presence of β-lactose, which asymmetrically binds to the capping surfaces, resulting in a polar morphology. nih.gov

Detailed crystallographic data for α-lactose monohydrate is presented below:

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21 1
a4.7830 Å
b21.540 Å
c7.7599 Å
α90.00°
β105.911°
γ90.00°

Data sourced from PubChem CID 104938. nih.gov

Anhydrous this compound Polymorphs: Stable and Unstable Anhydrous Forms

Beyond the monohydrate form, α-lactose can exist in anhydrous polymorphic states, which are categorized as stable and unstable. google.comresearchgate.net These forms are typically produced by dehydrating α-lactose monohydrate through heating. kcl.ac.ukresearchgate.net

The unstable anhydrous α-lactose , also referred to as hygroscopic anhydrous α-lactose, is highly susceptible to moisture. google.comresearchgate.netnih.gov It readily absorbs water from the atmosphere, which can lead to caking and lumping, and eventually converts to the more stable α-lactose monohydrate. nih.govuva.es This form is hygroscopic at all studied relative humidity levels but does not tend to cake. nih.gov

The stable anhydrous α-lactose is less hygroscopic than its unstable counterpart but is still considered metastable. google.comnih.gov At high humidity and room temperature, particularly after being dissolved, it will transition to the most stable α-lactose monohydrate form. google.com The stable form is hygroscopic at 75% relative humidity and can initially form hard cakes that become friable during storage. nih.gov

Amorphous this compound: Formation, Characterization, and Recrystallization Dynamics

Amorphous α-lactose, also known as lactose glass, lacks a defined crystalline structure. pharmaexcipients.comnih.gov It is a thermodynamically unstable, high-energy state of lactose. pharmaexcipients.com This form is typically produced through rapid drying processes like spray-drying or freeze-drying, where there is insufficient time for crystallization to occur. pharmaexcipients.comuva.espharmaexcipients.com Mechanical processes such as milling can also induce the formation of amorphous regions on the surface of crystalline lactose. pharmaexcipients.compharmaexcipients.com

Amorphous lactose is characterized by its hygroscopicity. netzsch.com It readily absorbs moisture, which can lead to undesirable physical changes like caking. rsdjournal.orgnetzsch.com The characterization of amorphous content is crucial for quality control and can be performed using techniques like Differential Scanning Calorimetry (DSC) and Dynamic Vapor Sorption (DVS). pharmaexcipients.com

A key characteristic of amorphous materials is the glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. netzsch.comresearchgate.net For anhydrous amorphous lactose, the glass transition temperature has been reported to be around 101°C or 115°C. nih.gov

The presence of water acts as a plasticizer, significantly lowering the Tg of amorphous lactose. pharmaexcipients.compharmaexcipients.comsurfacemeasurementsystems.com When the Tg is reduced below the storage temperature, the viscosity of the amorphous lactose decreases dramatically, leading to increased molecular mobility. tandfonline.com This enhanced mobility can cause the powder particles to become sticky, leading to increased cohesiveness and adhesion, which can result in caking. researchgate.netmassey.ac.nz The stickiness is time-dependent and increases the further the temperature is above the Tg. researchgate.netmassey.ac.nz

Moisture sorption is a critical factor influencing the stability of amorphous α-lactose. surfacemeasurementsystems.com Amorphous lactose has a much higher capacity to absorb water vapor compared to its crystalline counterparts. surfacemeasurementsystems.com This sorbed water acts as a plasticizer, lowering the Tg and facilitating the transition to a more stable crystalline form. pharmaexcipients.comsurfacemeasurementsystems.com

When amorphous lactose is exposed to a relative humidity typically greater than 50%, it absorbs enough water to lower its Tg below ambient temperature, triggering rapid crystallization. nih.gov This moisture-induced crystallization is often an abrupt process. ucl.ac.ukmassey.ac.nz The absorbed water facilitates molecular mobility, allowing the lactose molecules to arrange themselves into a more ordered, crystalline structure. tandfonline.com Following crystallization, excess water is desorbed. surfacemeasurementsystems.com The final crystalline product can be a mixture of α-lactose monohydrate, anhydrous α-lactose, and anhydrous β-lactose, with the ratios depending on the humidity conditions during crystallization. surfacemeasurementsystems.comnih.gov For instance, α-lactose monohydrate is the predominant form at high humidity, while anhydrous forms are more prevalent at lower humidity. surfacemeasurementsystems.com

Glass Transition Phenomena in Amorphous this compound Systems

Co-crystallization and Co-amorphous Systems Involving this compound

Co-crystallization is a process where two or more different molecules are incorporated into the same crystal lattice. mdpi.com It is possible to form co-crystals of α-lactose and β-lactose in varying molar ratios, which are distinct from simple physical mixtures of the individual crystals. mdpi.com The formation of these co-crystals can be identified using techniques like X-ray diffraction (XRD). mdpi.com For example, an α/β-lactose co-crystal with a 5:5 ratio exhibits a unique XRD pattern, indicating a high degree of purity for this specific polymorph. mdpi.com

Lactose has also been explored as a co-former in co-crystallization with other molecules, such as flavonoids. researchgate.netacs.org The success of incorporating a guest molecule into the lactose crystal lattice can depend on the properties of that molecule, such as its hydrophilicity. acs.org For instance, less water-soluble flavonoids have been shown to interact with whey proteins and lactose to form co-crystals containing all three components. acs.org

Interconversion Mechanisms Among this compound Polymorphs

The different polymorphic forms of α-lactose can interconvert under specific conditions. A key mechanism in these transformations is mutarotation, the process where α- and β-lactose anomers interchange in a solution until a temperature-dependent equilibrium is reached. kcl.ac.ukrsc.org This is particularly relevant in processes like spray-drying where lactose is temporarily in solution. kcl.ac.uk

The most stable form, α-lactose monohydrate, can be dehydrated by heating to form the unstable and stable anhydrous α-lactose polymorphs. kcl.ac.ukresearchgate.net The unstable anhydrous form will readily convert back to the monohydrate upon exposure to moisture. nih.govuva.es Similarly, the stable anhydrous form and anhydrous β-lactose will also convert to α-lactose monohydrate under conditions of high humidity, especially after dissolution and subsequent crystallization at room temperature. nih.govgoogle.com

Amorphous lactose, being thermodynamically unstable, will crystallize when its glass transition temperature is surpassed, often due to moisture absorption. pharmaexcipients.comnih.gov The resulting crystalline form can be a mixture of α-lactose monohydrate and anhydrous forms of both α- and β-lactose. nih.govucl.ac.uk The interconversion can also be influenced by mechanical stress, such as grinding, which can create amorphous regions on crystalline particles. pharmaexcipients.com

Crystallization Kinetics and Mechanistic Studies of Alpha Lactose

Nucleation and Growth Rate Investigations of Alpha-Lactose Monohydrate

The formation of this compound monohydrate crystals is governed by two primary kinetic steps: nucleation and crystal growth. researchgate.net Nucleation initiates the crystallization process, involving the formation of stable crystal nuclei from a supersaturated solution. rsdjournal.org Following nucleation, these nuclei grow into larger crystals, a process influenced by factors such as supersaturation levels and temperature. rsdjournal.org A thorough understanding of these kinetics is essential for controlling crystal size distribution, which in turn affects product yield and quality. massey.ac.nz

Influence of Supersaturation Levels on this compound Crystallization

Supersaturation is a key driving force in the crystallization of this compound. The level of supersaturation significantly impacts both the nucleation and growth rates of this compound monohydrate crystals. As supersaturation increases, the rate of nucleation tends to increase. massey.ac.nz Studies have identified a shift from a heterogeneous nucleation mechanism to a homogeneous one at higher supersaturation levels. massey.ac.nzmassey.ac.nz

The growth rate of this compound crystals also shows a strong dependence on supersaturation. Research conducted in microdroplets demonstrated that the growth rate is fastest within the first 100-150 minutes after nucleation, corresponding to a supersaturation (σ) of approximately 1.5. nih.govacs.org As crystals grow, the concentration and supersaturation of the solution gradually decrease. nih.govacs.org Interestingly, the decrease in supersaturation has been observed to be about four times faster than the decrease in concentration. nih.govacs.org

Furthermore, the morphology of this compound monohydrate crystals can be influenced by the level of supersaturation. rsdjournal.org Different supersaturation levels can lead to variations in the crystal shape, highlighting the importance of controlling this parameter to achieve desired crystal characteristics. rsdjournal.org

Temperature-Dependent Kinetics in this compound Crystallization Processes

Temperature is a critical parameter that significantly influences the kinetics of this compound crystallization. The rate of crystallization is affected by temperature, with higher temperatures generally leading to faster mutarotation rates, the process by which β-lactose converts to α-lactose. researchgate.net This conversion is important as α-lactose has lower solubility, thus promoting crystallization. teagasc.ie

The solubility of α-lactose monohydrate is temperature-dependent. For instance, its solubility in water at 60°C is 58.87 g/100 g, while at 25°C, it decreases to 22.03 g/100 g. nih.govacs.org This change in solubility with temperature is a key principle utilized in cooling crystallization processes.

Investigations into the growth rates of different faces of α-lactose monohydrate crystals have been conducted across a temperature range of 30–50°C. acs.org These studies show that the growth rate dispersion, or the variation in growth rates among different crystal faces, increases with rising temperature. curtin.edu.au While temperature affects the rate of nucleation, the absolute supersaturation at which the nucleation mechanism shifts from heterogeneous to homogeneous does not appear to be affected by temperature. massey.ac.nzmassey.ac.nz

Role of Seed Material and Seeding Strategies in this compound Crystallization

Seeding is a crucial technique used to control the crystallization of this compound, particularly in industrial settings. The introduction of seed crystals into a supersaturated lactose (B1674315) solution provides surfaces for crystal growth, bypassing the often unpredictable primary nucleation stage. researchgate.net This allows for better control over the final crystal size distribution.

In industrial crystallizers, secondary nucleation, which is the formation of new nuclei in the presence of existing crystals, is a major source of nuclei. massey.ac.nz This can be induced by factors such as attrition (crystal-crystal and crystal-impeller collisions) and fluid shear. massey.ac.nz Therefore, seeding strategies must consider the potential for secondary nucleation to achieve the desired crystal size. By carefully controlling seeding, it is possible to operate within the metastable zone width (MSZW), where crystal growth is favored over secondary nucleation. researchgate.net

Crystal Morphology and Habit Modification in this compound Crystallization

The characteristic shape of this compound monohydrate crystals is often described as a "tomahawk". rsdjournal.org However, the crystal morphology, or the external shape, and habit, the relative sizes of the crystal faces, can be modified by various factors during crystallization.

Changes in crystallization conditions can alter the relative growth rates of different faces, leading to habit modification. For example, the presence of impurities or co-solutes can selectively adsorb onto specific crystal faces, inhibiting their growth and thereby changing the crystal shape. While no change in morphology was observed over a 3-4 hour growth period in one study, another noted that at high antisolvent flow rates, the morphology could change from polyhedral to needle-shaped crystals, indicating the formation of both this compound monohydrate and beta-lactose (B51086). curtin.edu.auacs.org

Impact of Solvents and Solvent Mixtures on this compound Crystallization Behavior

The choice of solvent significantly affects the crystallization of this compound monohydrate. Water is the most common solvent, but studies have explored the use of other solvents and solvent mixtures to influence nucleation and growth.

The use of an antisolvent, such as ethanol (B145695), can induce crystallization by reducing the solubility of lactose in the solution. acs.org In continuous antisolvent crystallization, increasing the residence time has been shown to increase the average crystal size and recovery of this compound monohydrate. acs.org

The crystallization behavior of this compound monohydrate has also been investigated in dimethylsulfoxide (DMSO) and its mixtures with water and ethanol. researchgate.netrsc.org In pure DMSO, nucleation is slow and requires a longer time. researchgate.netrsc.org The addition of polar protic solvents like water or ethanol to the polar aprotic DMSO can alter the nucleation and growth of this compound monohydrate crystals. researchgate.netrsc.org The solubility of this compound monohydrate in DMSO-water mixtures exhibits a parabolic relationship. researchgate.net

The growth rate in different solvent systems can be influenced by factors such as evaporation rates. In water-rich solutions, the growth rate is dependent on the evaporation of water, while in DMSO-rich solutions, it is influenced by the absorption of moisture, which reduces the solubility of this compound. researchgate.net

Effect of Impurities and Co-solutes on this compound Crystallization (e.g., Proteins, Whey Components)

Impurities and co-solutes, commonly found in industrial lactose solutions derived from whey, can have a significant impact on the crystallization of this compound. These components can affect both the nucleation and growth kinetics, as well as the final crystal morphology.

The presence of impurities can lower the supersaturation level required for homogeneous nucleation to occur. massey.ac.nzmassey.ac.nz Whey proteins, for example, have been observed to slow down the crystal growth step. researchgate.net In continuous antisolvent crystallization, the introduction of whey proteins as an impurity leads to a decrease in both the crystal size and the recovery of lactose. acs.org

Organic acids, such as lactate (B86563) and citrate, have been shown to lead to faster crystallization. researchgate.net On the other hand, galacto-oligosaccharides (GOS) can inhibit lactose crystallization. teagasc.ie The mechanism by which these impurities affect crystallization often involves their adsorption onto the growing crystal surfaces, which can block active growth sites and alter the crystal habit.

Interactive Data Table: Effect of Residence Time on this compound Crystal Size and Recovery

This table illustrates the impact of increasing residence time on the average crystal size and recovery percentage during the continuous antisolvent crystallization of α-lactose monohydrate.

Residence Time (s)Average Crystal Size (μm)Lactose Recovery (%)
4501318.19
21002387.23

Mutarotation Mechanisms in this compound Systems

In solution, lactose exists as an equilibrium mixture of two anomers: this compound and beta-lactose. rsc.org This interconversion, known as mutarotation, is a critical factor influencing crystallization processes. rsdjournal.org

Anomeric Interconversion Kinetics in Aqueous Solutions

The mutarotation process can be described by the following reversible reaction:

α-lactose ⇌ β-lactose

Catalytic Effects on this compound Mutarotation (e.g., Acid, Solvent Molecules)

The rate of mutarotation can be significantly influenced by catalysts. Both acids and bases can catalyze the reaction. nih.gov Theoretical studies have shown that the mutarotation of this compound can be catalyzed by solvent water molecules and acid molecules like acetic acid and trifluoroacetic acid. rsc.org The ring-opening step of the mutarotation process is the rate-determining step. rsc.org The activation energy for this step is significantly lowered in the presence of an acid catalyst compared to catalysis by water molecules alone. rsc.org For example, the activation energies for the mutarotation of α-lactose catalyzed by H₂O, acetic acid, and trifluoroacetic acid are 22.1, 13.5, and 8.7 kcal/mol, respectively. rsc.org The rate of mutarotation is at a minimum around pH 5.0 and increases as the pH deviates from this value. rsdjournal.org The presence of impurities, such as milk salts, can also increase the rate of mutarotation. rsdjournal.org

Advanced Crystallization Methodologies for this compound Production

To meet the demand for high-purity this compound with specific physical properties, advanced crystallization techniques have been developed. These methods offer greater control over the crystallization process compared to traditional cooling crystallization.

Continuous Crystallization Processes for this compound Monohydrate

Continuous crystallization offers several advantages for the production of this compound monohydrate, including improved consistency and efficiency. researchgate.net In a continuous cooling crystallizer, nucleation and crystal growth rates can be controlled by manipulating parameters such as temperature and supersaturation. researchgate.net Mathematical models, including population balance equations, are used to understand and optimize these processes. researchgate.netresearchgate.net These models help in predicting the crystal size distribution of the final product. researchgate.net

Antisolvent Crystallization Techniques for this compound Control

Antisolvent crystallization is a technique where a solvent in which lactose is poorly soluble (the antisolvent) is added to a lactose solution, inducing supersaturation and subsequent crystallization. sphinxsai.com This method allows for rapid crystallization and better control over crystal morphology and polymorphic form. researchgate.netsphinxsai.com

Ethanol and acetone (B3395972) are commonly used antisolvents for lactose crystallization. acs.orgresearchgate.netacs.org The choice of antisolvent, its addition rate, the initial lactose concentration, and residence time all have a significant impact on the resulting crystal size, shape, and polymorphic form. acs.org For instance, at lower ethanol concentrations, larger, tomahawk-shaped crystals of this compound monohydrate are typically formed, while higher concentrations lead to smaller, needle-like crystals and the potential formation of β-lactose. sphinxsai.comacs.org

Interactive Table: Effect of Antisolvent Addition Rate on Lactose Crystal Form acs.org

Antisolvent (Ethanol) Addition Rate (mL/s) Predominant Crystal Form
0.25 α-lactose monohydrate
0.375 Mixture of α-lactose monohydrate and β-lactose

Design of Experiments (DoE) is a valuable tool for systematically investigating the effects of various process parameters in antisolvent crystallization. researchgate.net By using DoE, it is possible to develop a crystallization diagram that can be used to optimize the process for producing pure α-lactose monohydrate with desired characteristics. researchgate.netacs.org

Spray Drying and Freeze Drying as Inducers of this compound Polymorphs

The solid-state form of lactose is a critical determinant of its physical and chemical properties, profoundly influencing its application in the pharmaceutical and food industries. Rapid dehydration processes, such as spray drying and freeze drying, are widely employed techniques that can induce the formation of various lactose polymorphs, primarily by generating a thermodynamically unstable amorphous form which subsequently crystallizes. The kinetics and mechanics of this transformation are governed by the specific conditions of the drying process and subsequent storage.

Spray Drying as an Inducer of this compound Polymorphs

Spray drying involves atomizing a lactose solution or suspension into a hot air stream, leading to the rapid evaporation of water. This swift removal of the solvent prevents the lactose molecules from organizing into a crystalline lattice, resulting in the formation of amorphous, or glassy, lactose. rsdjournal.orgdairy-journal.orgscispace.com This amorphous state is thermodynamically unstable and highly hygroscopic. rsdjournal.orgscispace.comuva.es

The product of spray drying is often not purely amorphous. For instance, commercial spray-dried lactose, like FlowLac®, is produced by spray-drying a suspension of fine-milled this compound monohydrate crystals in a lactose solution. meggle-pharma.com The resulting particles are spherical agglomerates composed of small this compound monohydrate crystals bound by a matrix of amorphous lactose. meggle-pharma.comnetzsch.com This combination provides desirable properties like excellent flowability and compactability. meggle-pharma.com

The amorphous component is prone to crystallization when exposed to heat or moisture, as humidity acts as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility. pharmaexcipients.compharmaexcipients.com Research using atomic force microscopy (AFM) on single amorphous lactose particles has elucidated the mechanism of moisture-induced surface crystallization. nih.gov The process occurs in a distinct sequence:

An initial smoothening of the particle surface. nih.gov

The formation of crystalline nanostructures within the amorphous material. nih.gov

The growth of these nanostructures until the surface is completely crystalline. nih.gov

The kinetics of this surface crystal growth have been found to follow the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation. nih.gov

Process parameters during spray drying significantly influence the final product's characteristics. Studies have shown that higher inlet air temperatures can decrease the molecular mobility of the resulting dried material, leading to increased glass transition and crystallization temperatures. researchgate.net To mitigate the instability of amorphous lactose, a pre-crystallization step is often introduced before spray drying. This ensures that a significant portion (often 75% or more) of the lactose is already in the stable, non-hygroscopic this compound monohydrate form, enhancing the stability of the final powder. rsdjournal.org

Freeze Drying as an Inducer of this compound Polymorphs

Freeze drying, or lyophilization, is another rapid drying method that can produce amorphous lactose. pharmaexcipients.compharmaexcipients.com This process involves freezing the lactose solution and then sublimating the ice under a vacuum. Similar to spray drying, the rapid removal of water prevents crystallization, yielding an amorphous solid.

The subsequent crystallization of this amorphous freeze-dried lactose is highly dependent on storage conditions, particularly relative vapor pressure (RVP) or water activity (a_w). Studies have shown that crystallization is observed in samples stored at RVPs of 44.1% and above, with the rate of crystallization increasing with both RVP and storage time. nih.gov

Upon exposure to sufficient moisture, amorphous lactose produced by freeze-drying can crystallize into several different forms. nih.govtandfonline.com X-ray diffraction (XRD) studies have identified the formation of:

this compound monohydrate

Anhydrous beta-lactose

Mixed anhydrous crystals of alpha- and beta-lactose in molar ratios of 5:3 and 4:1 nih.govresearchgate.net

Over time and with increasing RVP, the amount of the more stable this compound monohydrate tends to increase, while the peaks corresponding to anhydrous beta-lactose decrease. nih.gov The crystallization kinetics for freeze-dried lactose stored at an RVP of 54.5% and higher have also been successfully modeled using the Avrami equation. nih.govresearchgate.net

Research comparing the two methods indicates a similar crystallization behavior for both spray-dried and freeze-dried amorphous lactose when subjected to the same storage conditions. nih.gov The key factor in both cases is the creation of the unstable amorphous form, which acts as the precursor for the formation of various crystalline polymorphs, including the stable this compound monohydrate.

Interactive Data Tables

Table 1: Influence of Drying Method on this compound Polymorph Formation and Characteristics

FeatureSpray DryingFreeze Drying (Lyophilization)
Primary Initial Form Primarily amorphous lactose, often with seed crystals of α-lactose monohydrate. dairy-journal.orgmeggle-pharma.comAmorphous lactose. pharmaexcipients.compharmaexcipients.com
Inducement Mechanism Rapid water evaporation in hot air prevents ordered crystal lattice formation. rsdjournal.orgscispace.comRapid sublimation of frozen water (ice) under vacuum. nih.gov
Resulting Polymorphs (Post-Crystallization) Mixture of α-lactose monohydrate, anhydrous forms, and residual amorphous lactose. nih.govucl.ac.ukα-lactose monohydrate, anhydrous β-lactose, mixed anhydrous α- and β-lactose (e.g., 5:3, 4:1 ratios). nih.govresearchgate.net
Key Process Variables Inlet air temperature, feed concentration, atomization speed. researchgate.netFreezing rate, primary and secondary drying temperatures, vacuum pressure. tandfonline.comnih.gov
Typical Particle Morphology Spherical agglomerates. meggle-pharma.comPorous, often irregular structures.
Crystallization Kinetics Model JMAK / Avrami equation for moisture-induced surface crystallization. nih.govnih.govAvrami equation for moisture-induced crystallization. nih.govresearchgate.net

Stability and Degradation Kinetics of Alpha Lactose

Anomeric Stability of Alpha-Lactose in Diverse Environmental Conditions

Lactose (B1674315) exists in two anomeric forms, α- and β-lactose, which differ in the orientation of the hydroxyl group at the C-1 position of the glucose unit. encyclopedia.pub In an aqueous solution, these anomers can interconvert in a process called mutarotation until an equilibrium is reached. acs.orgkcl.ac.uk The anomeric composition of solid lactose can also change under certain environmental stressors, potentially impacting its functionality. pharmtech.com

The anomeric composition of this compound is sensitive to several environmental factors, most notably temperature and humidity. High temperature and high relative humidity (RH) can induce changes in the anomeric content of solid lactose. pharmtech.comresearchgate.netpharmaexcipients.com For instance, when stored at 40°C and 93% RH, the anomeric content of crystalline β-lactose powder changes over time, with an increasing percentage of the α-lactose anomer being formed. kcl.ac.uk In contrast, α-lactose monohydrate has shown to be more stable under similar conditions, with its anomeric composition remaining largely unchanged. pharmtech.com

The interplay between temperature and humidity is crucial. Amorphous regions in lactose, which can be created during processing, are particularly susceptible to changes. At high RH, these regions can recrystallize, which may alter their surface properties. ulb.ac.be The glass transition temperature of anhydrous amorphous lactose is reported to be around 101-115°C, and humidity acts as a plasticizer, lowering this temperature and promoting recrystallization. pharmaexcipients.compharmaexcipients.commdpi.com

Mechanical stress, such as milling, can also influence the anomeric composition. Ball milling of α-lactose monohydrate under ambient conditions has been demonstrated to cause a conversion of the α-anomer to the β-anomer, a change attributed to the presence of moisture in the air. pharmtech.com This process can generate amorphous content, which may then recrystallize, leading to a different ratio of crystalline α and β anomers. pharmtech.com

The pH of a solution also affects the rate of mutarotation, with the slowest rate occurring at a pH of 5. The rate increases at both higher and lower pH values, although the equilibrium proportion of the anomers is not affected by pH. nih.gov

Table 1: Influence of Environmental Factors on this compound Anomeric Composition

FactorEffect on this compoundReference
High TemperatureIn combination with high humidity, can lead to the conversion of β-lactose to α-lactose. kcl.ac.uk Dehydration of α-lactose monohydrate at elevated temperatures can trigger solid-state epimerization to β-lactose. scribd.comresearchgate.netnih.gov kcl.ac.ukscribd.comresearchgate.netnih.gov
High HumidityActs as a plasticizer, lowering the glass transition temperature and promoting recrystallization of amorphous lactose. pharmaexcipients.compharmaexcipients.com Can induce changes in the anomeric content of β-lactose. kcl.ac.uk kcl.ac.ukpharmaexcipients.compharmaexcipients.com
Mechanical Stress (e.g., Milling)Can induce the conversion of the α-anomer to the β-anomer. pharmtech.com Can create amorphous regions that are more susceptible to environmental changes. ulb.ac.be pharmtech.comulb.ac.be
pH (in solution)Affects the rate of mutarotation, with the minimum rate at pH 5. nih.gov Does not alter the equilibrium ratio of anomers. nih.gov nih.gov

Solid-state epimerization is the process by which one anomer converts into another in the solid form. A significant finding is that the dehydration of α-lactose monohydrate can trigger solid-state epimerization. scribd.comresearchgate.netnih.gov When heated, α-lactose monohydrate loses its water of hydration, and this process can lead to the conversion of α-lactose to β-lactose. scribd.comresearchgate.net

Studies have shown that heating α-lactose monohydrate to temperatures above its dehydration onset (around 143.8°C) results in a measurable conversion to the β-anomer. scribd.comnih.gov For example, after heating to 160°C, a partial conversion to β-lactose was observed, and this conversion increased when held at that temperature for an extended period. nih.gov This epimerization process was found to follow nearly zero-order kinetics with a rate constant of 0.28% per minute. researchgate.netnih.gov Further heating to 190°C resulted in an even greater conversion to β-lactose. researchgate.netnih.gov

The proposed mechanism for this epimerization involves the breaking of the C1-O bond in the glucose unit of the lactose molecule. scribd.comresearchgate.net The loss of the water molecule from the crystal lattice appears to facilitate this structural rearrangement. scribd.com It is noteworthy that this epimerization occurs in the solid state, before the onset of melting. researchgate.netnih.gov

Factors Influencing Anomeric Composition (e.g., Temperature, Humidity, Mechanical Stress)

Thermal and Hygroscopic Stability Profiles of this compound Polymorphs

This compound can exist in several polymorphic forms, including α-lactose monohydrate, stable anhydrous α-lactose, and unstable anhydrous α-lactose. pharmaexcipients.comresearchgate.net These polymorphs exhibit different thermal and hygroscopic stabilities.

This compound monohydrate is the most common and thermodynamically stable form under ambient conditions. pharmaexcipients.comnih.govresearchgate.net It is relatively non-hygroscopic. researchgate.net Thermally, it undergoes dehydration at temperatures typically between 120°C and 160°C, losing its crystal water. pharmaexcipients.compharmaexcipients.com The onset for this monohydrate desorption has been reported at approximately 143.8°C. nih.gov

Unstable anhydrous α-lactose is hygroscopic at all studied relative humidity levels. researchgate.netnih.gov It can be produced by the rapid dehydration of α-lactose monohydrate. researchgate.net

Stable anhydrous α-lactose is also hygroscopic, particularly at higher relative humidities such as 75% RH. researchgate.netnih.gov It can be formed by heating α-lactose monohydrate at higher temperatures, for instance between 160-170°C. researchgate.net

The hygroscopicity of these polymorphs can lead to caking. For example, stable anhydrous α-lactose can form hard cakes that may become friable over time during storage at high humidity. researchgate.netnih.gov In contrast, the unstable form, despite its hygroscopicity, has been observed not to cake. researchgate.netnih.gov

Table 2: Stability Profiles of this compound Polymorphs

PolymorphThermal StabilityHygroscopic BehaviorReference
α-Lactose MonohydrateDehydrates between 120°C and 160°C. pharmaexcipients.compharmaexcipients.com Onset of dehydration around 143.8°C. nih.govRelatively non-hygroscopic. researchgate.net pharmaexcipients.compharmaexcipients.comnih.govresearchgate.net
Unstable Anhydrous α-LactoseCan be a precursor to the stable form. researchgate.netHygroscopic at all studied RH levels. researchgate.netnih.gov Does not tend to cake. researchgate.netnih.gov researchgate.netresearchgate.netnih.gov
Stable Anhydrous α-LactoseCan be prepared by heating α-lactose monohydrate at 160-170°C. researchgate.netHygroscopic at 75% RH. researchgate.netnih.gov Can form hard cakes. researchgate.netnih.gov researchgate.netresearchgate.netnih.gov

Degradation Pathways and Reaction Kinetics of this compound

The degradation of this compound can occur through several pathways, including enzymatic hydrolysis and thermal decomposition.

In biological systems, the primary degradation pathway for this compound is enzymatic hydrolysis. The enzyme lactase (a type of β-galactosidase) breaks down this compound into its constituent monosaccharides, D-glucose and D-galactose. pathbank.org This process is fundamental to the digestion of lactose in mammals.

Thermal degradation of α-lactose occurs at temperatures above its melting point. The melting and subsequent degradation of anhydrous lactose are indicated by an endothermic peak at temperatures above 200°C. pharmaexcipients.compharmaexcipients.com A study on the thermal decomposition of α-lactose monohydrate using terahertz pulsed spectroscopy found that the reaction rate increased from approximately 9 × 10⁻⁴ to 10⁻² min⁻¹ as the temperature rose from 313 K to 393 K. optica.org The Arrhenius activation energy for this thermal decomposition was determined to be approximately 45.4 kJ/mol. optica.org

Advanced Analytical Characterization Techniques for Alpha Lactose Research

Spectroscopic Methodologies for Alpha-Lactose Analysis

Spectroscopy is a cornerstone of this compound characterization, offering non-destructive and highly detailed molecular insights. Different regions of the electromagnetic spectrum are utilized to probe specific aspects of its structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Content and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of the anomeric composition of lactose (B1674315). acs.org Proton NMR (¹H-NMR) is particularly effective at distinguishing between the α- and β-anomers because the respective anomeric protons exist in slightly different chemical environments, causing them to appear as separate, well-resolved peaks in the spectrum. acs.orgpharmtech.com

In a typical analysis using a solvent like dimethyl sulfoxide (B87167) (DMSO), the anomeric proton for the α-anomer appears as a doublet at approximately 6.3 ppm, while the β-anomer's proton is found slightly downfield at around 6.6 ppm. pharmtech.comnih.govresearchgate.net The relative integration of these peak areas allows for precise quantification of the α/β ratio. pharmtech.com For instance, a commercial sample of α-lactose monohydrate was found to contain 98% (± 0.16% w/w) α-lactose and 2% (± 0.16% w/w) β-lactose using this method. pharmtech.com

NMR is also invaluable for studying structural dynamics, such as epimerization, which is the conversion between anomers. Studies have used NMR to monitor the change in anomeric composition after subjecting lactose to thermal stress. By interrupting heating cycles in a differential scanning calorimeter (DSC) for NMR analysis, researchers have observed the partial conversion of α-lactose to the β-anomer, a process that can occur in the solid-state following the loss of water of hydration. nih.gov

Table 1: Characteristic ¹H-NMR Chemical Shifts for Lactose Anomers

Anomer Anomeric Proton Chemical Shift (ppm) Reference
α-Lactose ~6.3 pharmtech.comresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Polymorphic Identification and Molecular Interactions

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying different polymorphic and hydrated forms of this compound by probing their unique molecular vibrations. unibo.it

FTIR Spectroscopy can readily distinguish between different forms of lactose based on characteristic absorption bands in the fingerprint region (~1500–500 cm⁻¹). researchgate.net For example, anhydrous α-lactose shows a unique peak at 855 cm⁻¹, which is absent in the β-anomer. mdpi.com The spectra can also differentiate between the monohydrate and anhydrous forms. The FTIR spectrum of α-lactose monohydrate features a band around 1650 cm⁻¹ corresponding to the bending vibration of crystal water, along with bands in the 3600-3200 cm⁻¹ region for the hydroxyl group stretching vibrations. researchgate.net

Raman Spectroscopy is complementary to FTIR and is highly sensitive to the crystalline structure. unibo.it The Raman spectra of crystalline lactose show numerous sharp peaks, whereas amorphous lactose displays broad, low-intensity peaks. researchgate.net Specific bands are used to identify and quantify different forms. For instance, a prominent band between 1082 cm⁻¹ and 1086 cm⁻¹, attributed to the C-O-C glycosidic bond, is a key marker for α-lactose monohydrate. researchgate.net Furthermore, significant differences in depolarization ratios at bands like 865 cm⁻¹ and 1082 cm⁻¹ can be used to distinguish between crystalline and amorphous lactose. nih.gov

Table 2: Key Vibrational Spectroscopy Peaks for Lactose Forms

Technique Form Wavenumber (cm⁻¹) Assignment Reference
FTIR Anhydrous α-Lactose 855 Unique peak for α-anomer mdpi.com
FTIR Anhydrous β-Lactose 948 Unique peak for β-anomer mdpi.com
FTIR α-Lactose Monohydrate 1650 Bending vibration of crystal water researchgate.net

Terahertz Time-Domain Spectroscopy (THz-TDS) for Solid-State Characterization

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique for characterizing the solid-state properties of materials like this compound. Operating in the far-infrared region (0.1-10 THz), it probes low-frequency collective vibrational modes, which are highly sensitive to the long-range crystalline order and intermolecular interactions, such as hydrogen bonding. biochips.or.kr

Crystalline α-lactose monohydrate exhibits a characteristic THz absorption spectrum with strong, narrow peaks, making it a standard reference material for THz spectroscopy. researchgate.net The most prominent absorption peaks are consistently observed at approximately 0.53 THz and 1.37 THz. semanticscholar.org Additional absorption features have been reported at 1.195 THz and 1.81 THz. biochips.or.krresearchgate.net These peaks are considered signatures of the intermolecular vibrations within the hydrogen-bonded crystal lattice. biochips.or.krresearchgate.net The peak at ~0.53 THz, in particular, has been assigned to a hindered rotational mode of the crystal. researchgate.net THz-TDS can also effectively monitor solid-state transformations; for example, the dehydration of α-lactose monohydrate results in significant changes to its THz spectrum, allowing the process to be tracked. bit.edu.cn

Table 3: Principal THz Absorption Peaks for Crystalline α-Lactose Monohydrate

Frequency (THz) Reference
0.531 biochips.or.krresearchgate.net
1.195 biochips.or.krresearchgate.net
1.37 - 1.38 biochips.or.krsemanticscholar.orgresearchgate.net

Thermal Analysis Techniques for this compound Polymorph Characterization

Thermal analysis methods measure changes in the physical properties of a substance as a function of temperature. They are fundamental for characterizing the different solid-state forms of this compound, including its polymorphs, hydrates, and amorphous content.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Amorphous Content Determination

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is widely used to study the phase transitions of this compound. A typical DSC thermogram of α-lactose monohydrate shows a sharp endothermic peak with an onset around 142-144°C, which corresponds to the dehydration of the crystal, releasing its water molecule. researchgate.nettainstruments.com The enthalpy of this dehydration event is approximately 150 J/g. tainstruments.com Following dehydration, the resulting anhydrous α-lactose melts at a higher temperature, with a melting endotherm observed around 213°C. researchgate.net

DSC is also a valuable tool for determining amorphous content. Amorphous lactose, being thermodynamically unstable, exhibits an exothermic event upon heating as it transforms into a more stable crystalline form. akjournals.com This crystallization exotherm is typically observed around 167–174°C. akjournals.comresearchgate.net The area of this exothermic peak is related to the amount of amorphous material present. researchgate.net While conventional DSC is considered effective for semiquantitative evaluation of amorphous content, particularly for levels above 20%, its sensitivity for lower amounts can be limited. researchgate.netbiocompare.com High-speed DSC (HyperDSC) can enhance sensitivity, allowing for the detection of the glass transition (Tg) of lactose and quantification of very low amorphous percentages. thermalsupport.com

Table 4: Characteristic Thermal Events for α-Lactose by DSC

Thermal Event Form Onset/Peak Temperature (°C) Enthalpy (J/g) Reference
Dehydration (Endotherm) α-Lactose Monohydrate 142.2 - 144.5 ~150 tainstruments.com
Crystallization (Exotherm) Amorphous Lactose 167 - 174 Varies with content akjournals.comresearchgate.net

Thermogravimetric Analysis (TGA) for Hydrate (B1144303) Content and Dehydration Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, making it an ideal technique for quantifying hydrate content and studying dehydration. For α-lactose monohydrate, the theoretical water content is 5.0% by weight. tainstruments.com

A TGA curve for α-lactose monohydrate shows a distinct mass loss step corresponding to the removal of this water of crystallization. This dehydration process typically occurs in the temperature range of 120°C to 160°C. scholarsresearchlibrary.com Experimental results show a mass loss of approximately 4.5% to 4.95% in this range, which is in close agreement with the theoretical value for a monohydrate. scholarsresearchlibrary.comijirse.in Some analyses differentiate between the loss of loosely bound surface water, which occurs at lower temperatures (e.g., 40-130°C), and the sharp loss of the structural water of crystallization at a higher temperature, around 153°C. researchgate.netresearchgate.net The precise mass loss measured by TGA provides a direct quantification of the hydrate water content in the this compound sample.

Table 5: TGA Data for the Dehydration of α-Lactose Monohydrate

Process Temperature Range (°C) Mass Loss (% w/w) Reference
Surface Water Loss 40 - 130 Variable researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Elucidation and Polymorph Discrimination

X-ray Diffraction (XRD) is a cornerstone technique for the solid-state characterization of this compound. It provides definitive information on the crystalline structure and is instrumental in identifying and discriminating between its various polymorphic forms. nih.gov The common form, α-lactose monohydrate, exhibits a well-defined, highly crystalline structure, which produces a characteristic XRD pattern with sharp, intense peaks at specific diffraction angles (2θ). meddocsonline.org

XRD is crucial for distinguishing α-lactose monohydrate from anhydrous forms of lactose. For example, all XRD patterns of α-lactose monohydrate show distinct peaks, with a notable high-intensity peak around a 2θ angle of 20°. meddocsonline.org The technique can also identify different anhydrous polymorphs and mixed-phase lactose samples. lboro.ac.uk For instance, research has shown that a co-crystal of α- and β-lactose at a 5:5 ratio displays a unique XRD pattern with a high peak at 19.9° and a distinctive peak at 18.3°, indicating a different crystalline structure from other ratios. mdpi.com The absence of certain characteristic peaks of the individual anomers in this co-crystal suggests a high purity of the polymorph. mdpi.com

Furthermore, XRD can be used to quantify the degree of crystallinity and detect the presence of amorphous (non-crystalline) content. diva-portal.org Amorphous lactose is identified by a "halo" pattern in the diffractogram, which lacks the sharp peaks characteristic of crystalline forms. diva-portal.org The intensity of the crystalline peaks can diminish and broaden with increased processing, such as milling, which can induce amorphization. diva-portal.org In-situ XRD studies have also been employed to monitor crystallization processes in real-time, observing the formation and transformation of different lactose phases under controlled humidity. acs.org

Microscopic and Imaging Techniques for Crystal Morphology and Particle Characterization

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of this compound particles. SEM analysis reveals the characteristic "tomahawk" shape of α-lactose monohydrate crystals. meddocsonline.orgnih.gov This distinctive morphology is a key identification feature. meddocsonline.org SEM can also show the effects of processing, such as milling, which can result in irregularly shaped particles with smoother boundaries and the presence of fine particles on the surface. meddocsonline.orgdfepharma.com Furthermore, SEM is used in conjunction with other techniques, like XRD, to correlate changes in crystal habit with phase transformations. acs.org

Hot Stage Microscopy (HSM) allows for the direct observation of thermal events as a sample is heated. For this compound monohydrate, HSM can visualize the dehydration process, where water molecules are observed oozing from the crystal upon heating. scholarsresearchlibrary.comwalisongo.ac.id This technique provides visual confirmation of the dehydration endotherm seen in Differential Scanning Calorimetry (DSC). walisongo.ac.idscribd.com Subsequent changes, such as melting and decomposition at higher temperatures, can also be observed, providing a more complete picture of the material's thermal behavior. walisongo.ac.idnih.gov Studies have shown that even after dehydration, the solid-state can be maintained up to the melting point. scribd.comnih.gov

Other microscopic techniques, such as polarized light microscopy, are also utilized to investigate crystal growth kinetics in real time. emu.ee

Sorption Analysis (Dynamic Vapor Sorption - DVS) for Amorphous Content and Moisture Sorption Behavior

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of vapor uptake or loss by a sample as a function of relative humidity (RH) at a constant temperature. It is a powerful tool for characterizing the amorphous content and moisture sorption behavior of this compound.

Amorphous regions in a predominantly crystalline this compound powder have a higher affinity for water vapor than the crystalline regions. This difference in sorption behavior allows DVS to be a highly sensitive method for quantifying low levels of amorphous content. nih.govresearchgate.netdairy-journal.org A method based on moisture sorption isotherms has been developed that can accurately determine amorphous lactose content as low as 0.1%. nih.govsurfacemeasurementsystems.com This involves measuring the moisture sorption isotherms of blends of crystalline and amorphous lactose and fitting the data to the Brunauer, Emmett, and Teller (BET) equation. nih.govresearchgate.net

DVS is also used to study the hygroscopicity and stability of this compound. icdst.org The moisture sorption isotherm of α-lactose monohydrate shows very low moisture uptake over a broad range of relative humidities, indicating its stability. icdst.org In contrast, amorphous lactose is very hygroscopic. researchgate.net DVS can also be used to investigate moisture-induced phase transitions. For example, a rapid humidity ramping experiment can reveal the crystallization of amorphous lactose, which is seen as a sharp loss in mass above a critical relative humidity. surfacemeasurementsystems.comazom.com

The shape of the sorption isotherm provides insights into the mechanism of vapor interaction with the lactose surface. For instance, the sorption of n-butanol on α-lactose monohydrate results in a Type II isotherm, indicative of monolayer followed by multilayer sorption, whereas water sorption on the same material shows a Type III isotherm, where water-water interactions are dominant. azom.com For determining the surface area of hydrophobic materials, non-polar organic vapors like octane (B31449) are recommended to avoid moisture-induced changes. azom.com

Particle Size Distribution Analysis in this compound Powders

The particle size distribution (PSD) of this compound powders is a critical physical characteristic that influences powder flow, compressibility, and dissolution rates. armor-pharma.com Several techniques are employed for its measurement.

Laser Diffraction is a widely used and rapid technique for determining the PSD of this compound. dfepharma.comarmor-pharma.com It measures the angular distribution of scattered light from a laser beam passing through a dispersed sample of the powder. The result is typically expressed as a volume distribution, with key parameters including the d10, d50 (median particle size), and d90 values. dfepharma.com This technique is suitable for both laboratory quality control and in-process monitoring. news-medical.net Different grades of this compound are commercially available with specified PSD ranges determined by laser diffraction. meggle-pharma.compharmaceutical-networking.com

Sieve Analysis is a more traditional method for particle size analysis. dfepharma.com It involves passing the powder through a series of sieves with different mesh sizes and weighing the amount of material retained on each sieve. dfepharma.com While it provides a limited amount of data compared to laser diffraction, it is often used in conjunction with it to ensure the absence of coarse particles. dfepharma.com

Image Analysis techniques, often coupled with microscopy, provide information not only on particle size but also on particle shape. dfepharma.com This can be important for understanding the functionality of this compound, as different processing methods (e.g., sieving vs. milling) can result in particles with different shapes. dfepharma.com Sieved α-lactose monohydrate crystals typically have a characteristic tomahawk shape, while milled particles are more irregular. dfepharma.com

The table below shows typical particle size distribution data for various grades of sieved and milled this compound monohydrate.

Product Gradex10 (µm)x50 (µm)x90 (µm)
InhaLac® 70140215295
InhaLac® 12097137178
InhaLac® 140545135
InhaLac® 15042580
InhaLac® 2305096144
InhaLac® 251155292
InhaLac® 300965143
InhaLac® 4002.51650
InhaLac® 5001.23.17.9
Data sourced from product literature and is for illustrative purposes. pharmaexcipients.com

Specific Surface Area Measurement (e.g., BET Method)

The specific surface area (SSA) of a powder is the total surface area of the material per unit of mass. It is an important parameter that can influence dissolution rates, moisture sorption, and powder flow. The most common method for determining the SSA of this compound is the Brunauer-Emmett-Teller (BET) method , which is based on the physical adsorption of a gas onto the solid surface. nih.govsurfacemeasurementsystems.com

The BET theory is applied to the gas adsorption isotherm, which is a plot of the amount of gas adsorbed on the surface versus the relative pressure of the gas at a constant temperature. researchgate.net Nitrogen is a commonly used adsorbate gas, with measurements typically performed at the temperature of liquid nitrogen. herts.ac.uknihs.go.jp However, for powders with low specific surface areas, such as inhalation-grade α-lactose monohydrate, the use of nitrogen can be challenging. herts.ac.ukwhiterose.ac.uk In such cases, krypton adsorption can be used as it is suitable for measuring materials with surface areas as low as 0.001 m²/g. micromeritics.com

An alternative to using inert gases is the use of organic vapor probes, such as n-octane, with Dynamic Vapor Sorption (DVS) or inverse Gas Chromatography (iGC). surfacemeasurementsystems.comwhiterose.ac.uk The surface area obtained using octane has been shown to be consistent with values obtained from nitrogen adsorption. surfacemeasurementsystems.com

The SSA of this compound is influenced by its particle size distribution, surface roughness, and porosity. whiterose.ac.ukformulation.org.uk Milled grades of lactose generally have a higher specific surface area than sieved grades due to their smaller particle size. pharmaexcipients.com Dehydration of α-lactose monohydrate can also lead to an increase in specific surface area due to an increase in porosity and a potential reduction in particle size. scholarsresearchlibrary.com

The table below presents typical specific surface area values for various grades of this compound monohydrate.

Product GradeSpecific Surface Area (m²/g)
InhaLac® 700.2
InhaLac® 1200.3
InhaLac® 1400.9
InhaLac® 1501.3
InhaLac® 2300.3
InhaLac® 2510.4
InhaLac® 3000.4
InhaLac® 4001.5
InhaLac® 5005.3
Data sourced from product literature and is for illustrative purposes. pharmaexcipients.com

Computational Modeling and Simulation of Alpha Lactose Systems

Molecular Dynamics (MD) Simulations of Alpha-Lactose Interactions

Molecular dynamics (MD) simulations, a computational method grounded in classical mechanics, treat molecules as particles with defined coordinates, masses, charges, and chemical bonds, allowing for the simulation of their movement over time. wikipedia.org This approach has been particularly fruitful in elucidating the complex interactions of this compound.

The mobility of molecules in amorphous this compound is a critical factor influencing its physical and chemical stability. MD simulations have been employed to quantify this mobility, especially at temperatures above the glass transition temperature (Tg). wikipedia.orgnih.gov Studies have shown that both increasing water activity and higher temperatures enhance molecular mobility. wikipedia.orgnih.gov This is achieved by expanding the free volume within the amorphous matrix and lowering the energy barriers for molecular rearrangement. wikipedia.orgnih.gov

A key metric used to quantify molecular mobility in these simulations is the root mean square displacement (RMSD). wikipedia.orgnih.govfishersci.fi By coordinating RMSD, researchers can effectively measure molecular mobility under different conditions of water activity and temperature. wikipedia.orgnih.gov For instance, simulations of lactose (B1674315)/water cells have demonstrated that as simulation time progresses, the free volume (represented as green space in visualizations) changes, indicating molecular movement. wikipedia.org The size of the simulated system is also a crucial factor; larger systems can exhibit emergent behaviors not captured in smaller simulations. wikipedia.org Interestingly, MD simulations have been able to translate the calculated relaxation time of a 10,000-molecule lactose/water cell to a real-world timescale of 1.8 × 10^6 seconds, which aligns well with experimental data (1.2 × 10^6 seconds) for the full crystallization of amorphous lactose. wikipedia.orgnih.gov

Terahertz time-domain spectroscopy, another technique used to study molecular mobility, has been used to investigate the behavior of amorphous lactose. nih.gov This method can determine the onset and strength of molecular mobility that precedes crystallization. nih.gov

Hydrogen bonding is a dominant force governing the structure and aggregation of this compound. In the crystalline state of this compound monohydrate, each this compound molecule is interconnected with its neighbors through a complex three-dimensional network of 14 hydrogen bonds. Additionally, each water molecule is hydrogen-bonded to four different this compound molecules. The crystal structure is maintained by these hydrogen bonds along with van der Waals forces, which together create a stable lattice structure where molecules are arranged to minimize the system's free energy. wikipedia.org

MD simulations have been used to study the intramolecular hydrogen bond network of lactose in solvents like dimethyl sulfoxide (B87167) (DMSO). fishersci.se In such environments, a strong intramolecular hydrogen bond has been identified between O3 and HO2' in the β-lactose anomer, and it's suggested that the OH3 group may form intermolecular hydrogen bonds with DMSO. fishersci.se The heterogeneity arising from multiple types of hydrogen bonding can slow down the crystallization rate, leading to phenomena like supercooling and cold crystallization. fishersci.nl

The interaction between this compound and solvents is crucial for processes like crystallization. MD simulations have been instrumental in understanding these interactions at a molecular level. For example, when this compound monohydrate is crystallized from a mixture of DMSO and water, various levels of DMSO-water clusters exist, which influence the nucleation and growth of the crystals. rsc.org In mixtures with low DMSO concentration, the local tetrahedral structure of water is largely preserved.

The role of water as a solvent and plasticizer has been extensively studied. At a water activity level of 0.33, water molecules act as plasticizers, weakening intermolecular forces and increasing the mobility of lactose molecules. wikipedia.org However, water can also play a stabilizing role, slowing down molecular motion and leading to equilibrium clustering. wikipedia.orgnih.gov The solubility of this compound monohydrate is significantly affected by solute-solvent and solvent-solvent interactions, with hydrogen bonds forming between the -OH groups of lactose and solvent molecules. nih.gov The dehydration of this compound monohydrate, whether by heat or in the presence of hygroscopic organic solvents like ethanol (B145695), involves the cooperative departure of water molecules along channels in the crystal structure. researchgate.net This can lead to the formation of different anhydrous forms. researchgate.net

Analysis of Hydrogen Bonding Networks and Molecular Aggregation in this compound

Density Functional Theory (DFT) and Ab Initio Calculations for this compound Reaction Mechanisms

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure and energetics of molecules, providing insights into reaction mechanisms. nih.govnih.gov While detailed DFT studies on specific reaction mechanisms of this compound are not abundant, the application of these methods to lactose and related systems has provided fundamental understanding.

DFT has been used to study the conformational properties and hydrogen bonding of lactose. fishersci.se Theoretical terahertz spectra obtained from DFT simulations, considering hydrogen bonding interactions, have revealed differences in the low-energy vibrational modes influenced by molecular structure and water content. nih.govresearchgate.net Furthermore, ab initio methods have been used to determine the crystal structure of the hygroscopic anhydrous form of this compound from powder X-ray diffraction data. scribd.com This involved using a Monte Carlo simulated-annealing method to find the initial structure, followed by refinements and energy minimization to locate the hydrogen atoms of the hydroxyl groups. scribd.com

In the context of reaction mechanisms, DFT can be applied to study processes like pyrolysis. Although studies on cellulose (B213188) and its surrogates are more common, they provide a framework for how this compound might behave. dntb.gov.uarsc.org Such studies can model the breaking of the pyran ring and dehydration reactions. dntb.gov.ua For the thermal decomposition of this compound monohydrate, analysis of terahertz spectra combined with theoretical approaches has been used to study the kinetics, revealing an Arrhenius activation energy of approximately 45.4 kJ/mol. optica.org The lactosylation of α-lactalbumin, a reaction involving lactose, has been studied experimentally, and the kinetic data suggest different rate-determining steps depending on the protonation state of lysine, which could be further investigated using DFT. acs.org

Surface Energetics and Interparticle Interactions Modeling of this compound Crystals

The surface properties of this compound crystals are critical in pharmaceutical applications, particularly in dry powder inhalers where interparticle interactions play a key role. wikipedia.orgnih.govwikipedia.org Molecular modeling has been used to simulate the morphology of this compound monohydrate crystals, with attachment energy calculations being a key technique. wikipedia.org These simulations have shown that the crystallization process is dominated by intermolecular interactions between lactose molecules rather than lactose-water interactions. wikipedia.org

The surface energy of this compound monohydrate has been investigated using both experimental techniques like inverse gas chromatography (IGC) and molecular modeling. fishersci.at These studies have shown that this compound monohydrate has an acidic nature. fishersci.at Dynamic molecular modeling has revealed that the presence of water molecules on a crystal surface can either decrease or increase the surface energy by blocking or attracting probe molecules, respectively. fishersci.at The surface energy can also be influenced by the presence of channels or cavities on the crystal surface, with the effect depending on their size. fishersci.at

Grid-based systematic search methods have been employed to investigate molecule-molecule, molecule-surface, and surface-surface contributions to interparticle interactions. wikipedia.orgnih.govwikipedia.org In a model system of terbutaline (B1683087) sulfate (B86663) and this compound monohydrate, it was found that the cohesive interaction energies of terbutaline sulfate were higher than the adhesive energies between the drug and lactose. wikipedia.orgnih.govwikipedia.org The cohesive energies of this compound monohydrate itself were the smallest among the various interactions. wikipedia.orgnih.govwikipedia.org Such detailed examination of adhesive and cohesive energies can help in the design of powder formulations with optimal aerosolization performance. wikipedia.orgnih.govwikipedia.org

Advanced Research on Alpha Lactose in Pharmaceutical Sciences

Alpha-Lactose as a Pharmaceutical Excipient: Advanced Functionalization and Properties

This compound monohydrate is the most common form used in pharmaceuticals and is known for its hard crystals and non-hygroscopic nature. ualberta.ca However, to enhance its functionality for specific applications like direct compression and controlled-release formulations, various advanced functionalization techniques are employed. These methods aim to improve properties such as flowability, compressibility, and disintegration.

Co-processing is a key functionalization strategy where this compound monohydrate is combined with other excipients like microcrystalline cellulose (B213188) (MCC), starch, or polymers. meggle-pharma.commeggle-pharma.compharmaexcipients.com These co-processed excipients exhibit superior properties compared to simple physical mixtures. pharmaexcipients.com

Role in Drug Delivery Systems (e.g., Dry Powder Inhalers, Tablets)

This compound is a critical component in various drug delivery systems, most notably in tablets and dry powder inhalers (DPIs).

Tablets: In tablet formulations, this compound serves as a filler or diluent, particularly when the API dosage is low, constituting up to 90% of the total tablet weight. nih.gov Its excellent flowability and compressibility are crucial for ensuring uniform die filling and consistent tablet weight during manufacturing. nih.govmdpi.com Different grades of this compound, including granulated and spray-dried forms, are used to modulate tablet properties. ualberta.canih.gov For instance, spray-dried lactose (B1674315), which contains an amorphous portion, offers better binding and plastic deformation, leading to harder, less friable tablets. ualberta.ca

Dry Powder Inhalers (DPIs): this compound monohydrate is the most frequently used carrier in DPI formulations. nih.govpharmtech.com Micronized drug particles (1-5 µm) adhere to the surface of larger lactose carrier particles (50-100 µm). ulb.ac.be This adhesion improves the flow properties of the drug, facilitates accurate dosing, and aids in the dispersion of the drug particles from the inhaler device during patient inspiration. nih.govulb.ac.be The efficiency of a DPI is highly dependent on the physicochemical properties of the lactose carrier, including particle size, shape, and surface characteristics. ulb.ac.be Surface modification of lactose carriers, for instance by creating asperities or cavities, can influence drug detachment and aerosolization performance. nih.govtandfonline.com

Impact on Mechanical Properties of Formulations (e.g., Compressibility, Friability)

The mechanical properties of pharmaceutical formulations, such as compressibility and friability, are significantly influenced by the characteristics of this compound.

Compressibility: this compound monohydrate is known for its brittle nature and consolidates mainly by fragmentation. ku.educore.ac.uk While crystalline lactose has relatively poor binding properties, amorphous lactose is more compressible. ku.educore.ac.uk Spray-dried lactose, containing amorphous regions, demonstrates improved compressibility and plastic deformation. ualberta.ca Co-processed excipients containing this compound, such as MicroceLac® 100 (75% this compound monohydrate and 25% MCC), exhibit enhanced compressibility, allowing for the production of robust tablets at low compression forces. meggle-pharma.commdpi.com

Friability: Friability, the tendency of a tablet to chip or break, is inversely related to its mechanical strength. Formulations with good compressibility generally exhibit low friability. For example, a study on an omeprazole (B731) tablet prototype found that the formulation using Microcelac®, a co-processed excipient, resulted in tablets with higher mechanical strength and lower friability compared to those made with other diluents. mdpi.com Similarly, research has shown that formulations containing amorphous lactose can produce tablets with improved friability. ku.edu

Influence on Drug Release Kinetics and Bioavailability

This compound can influence the rate at which a drug is released from a dosage form and its subsequent absorption by the body (bioavailability).

In immediate-release formulations, the solubility of lactose and the porosity of the tablet matrix play a role. The use of lactose particles of a uniform size range can create granules with higher porosity, which can enhance drug dissolution. nih.gov

In controlled-release formulations, this compound is often blended with hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC). pharmaexcipients.com The lactose dissolves, creating pores within the polymer matrix through which the drug can diffuse. The ratio of lactose to polymer can be adjusted to achieve the desired drug release profile. pharmaexcipients.com Co-processed excipients like RetaLac®, a 50:50 blend of HPMC and this compound monohydrate, provide excellent flowability and compactability for direct compression of sustained-release tablets. meggle-pharma.com Studies have shown that the drug release kinetics from tablets made with co-processed HPMC:lactose are similar to those prepared by physical blending or wet granulation, but the co-processed option offers technical advantages in manufacturing. pharmaexcipients.com

Interaction Mechanisms between this compound and Active Pharmaceutical Ingredients (APIs)

The interactions between this compound and APIs are crucial for the stability and performance of the final drug product. These interactions are primarily governed by surface energies and physicochemical properties of both the excipient and the drug.

In DPIs, the adhesion between the drug particles and the lactose carrier is a critical factor. ulb.ac.be This adhesion is a result of van der Waals forces, electrostatic forces, and capillary forces. The surface roughness and shape of the lactose particles significantly influence these interactions. ulb.ac.be A certain level of adhesion is necessary to prevent segregation of the blend, but excessive adhesion can hinder the detachment of the drug from the carrier during inhalation, leading to poor lung deposition. ulb.ac.be

The surface energy of lactose plays a significant role in its interaction with APIs. nih.govacs.org Studies have shown that modifying the surface of lactose to reduce its surface energy can lead to improved drug aerosolization. nih.gov For example, a "particle smoothing" process using agents like magnesium stearate (B1226849) can decrease the surface energy of lactose, resulting in a greater fraction of the drug being aerosolized. nih.gov

Chemical interactions can also occur. For instance, spray-dried lactose can cause discoloration with APIs containing an amine group. ualberta.ca Furthermore, the presence of this compound monohydrate has been shown to enhance the formation of theophylline (B1681296) monohydrate during wet granulation, a pseudopolymorphic change that can alter the drug's dissolution rate. nih.gov

Formulation Strategies Utilizing Specific this compound Polymorphs

Lactose exists in several polymorphic and pseudopolymorphic forms, including α-lactose monohydrate, anhydrous α-lactose, anhydrous β-lactose, and amorphous lactose. pharmaexcipients.compharmaexcipients.com Each form possesses distinct physicochemical properties that can be strategically utilized in formulation development.

α-Lactose Monohydrate: This is the most stable and commonly used form, particularly as a carrier in DPIs and a diluent in tablets. pharmaexcipients.comnih.gov Its stability and low hygroscopicity make it a reliable choice for many applications. pharmaexcipients.com

Anhydrous α-Lactose: This form can be more compressible than the monohydrate form. ku.edu Studies have shown that using anhydrous α-lactose as a carrier in DPIs can lead to a significant improvement in the deposition of certain drugs, like salbutamol (B1663637) sulphate, compared to α-lactose monohydrate. nih.gov However, some anhydrous forms can be hygroscopic and may convert to the monohydrate form, which can affect formulation stability over time. nih.gov

Amorphous Lactose: This form is highly compressible and can act as an excellent binder. ku.educore.ac.uk It is often present in spray-dried lactose and contributes to its superior tableting properties. ualberta.canih.gov However, amorphous lactose is hygroscopic and can recrystallize, which may alter the mechanical properties of the tablet and affect drug release. pharmaexcipients.com The presence of HPMC in co-processed excipients can help stabilize the amorphous lactose. nih.gov

β-Lactose: This anhydrous form generally exhibits better compressibility and results in tablets with higher tensile strength compared to α-lactose monohydrate. nih.gov

The selection of a specific lactose polymorph or a combination of polymorphs is a key formulation strategy. For example, direct compression grades of lactose often contain a mix of crystalline and amorphous lactose to optimize compaction properties. ku.edu In DPIs, the solid-state of the lactose carrier, including the presence of anhydrous or amorphous forms, can be critical for achieving the desired aerosolization performance. nih.gov

Interactive Data Table: Properties of Co-Processed this compound Excipients

Excipient NameCompositionKey Properties
Cellactose® 80Lactose and CelluloseExcellent flowability, outstanding compressibility, plastic deformation. meggle-pharma.com
CombiLac®70% α-lactose monohydrate, 20% MCC, 10% corn starchExcellent compactability, excellent flowability, low friability. meggle-pharma.com
MicroceLac® 10075% α-lactose monohydrate, 25% MCCExcellent flowability, optimized compactability, improved weight uniformity. meggle-pharma.com
RetaLac®50% HPMC (K4M), 50% lactose monohydrateEnables sustained release, excellent flowability, outstanding wettability. meggle-pharma.com
StarLac®85% α-lactose monohydrate, 15% native corn starchSuperior flowability, exceptional disintegration properties. meggle-pharma.comroquette.com

Advanced Research on Alpha Lactose in Food Science and Technology

Role of Alpha-Lactose in Powder Stability and Quality in Dairy Products

The stability and quality of dairy powders, such as milk protein concentrate (MPC), skim milk powder (SMP), and whey powder, are significantly influenced by the state of lactose (B1674315). rsdjournal.orgresearchgate.net Lactose can exist in a non-crystalline, amorphous state or in crystalline forms, primarily this compound monohydrate and beta-lactose (B51086) anhydrous. rsdjournal.org In many spray-dried dairy products, lactose is present in an amorphous, or "glassy," state. rsdjournal.orgdairy-journal.org This amorphous form is thermodynamically unstable and highly hygroscopic, meaning it readily absorbs moisture from the environment. rsdjournal.orguva.esnih.gov This characteristic is a primary driver of quality degradation during storage, leading to issues like stickiness, caking, and reduced shelf-life. researchgate.netencyclopedia.pub

Mechanisms of Caking and Stickiness Prevention in this compound Containing Powders

Caking is a significant quality defect in powdered food products, transforming a free-flowing powder into solid lumps. encyclopedia.pub The primary mechanism behind caking in dairy powders is linked to the amorphous state of lactose. researchgate.netmassey.ac.nz

Moisture Sorption and Glass Transition: Amorphous lactose readily absorbs moisture, particularly in humid conditions. uva.esresearchgate.net This absorbed water acts as a plasticizer, lowering the glass transition temperature (Tg) of the powder. osu.edu When the storage temperature exceeds the Tg, the amorphous lactose transitions from a rigid "glassy" state to a rubbery, viscous-flow state. massey.ac.nzmassey.ac.nz This allows powder particles to stick together, forming liquid bridges. massey.ac.nz

Crystallization and Bridge Solidification: Over time, the mobile, plasticized amorphous lactose will crystallize. This process releases the previously absorbed moisture, which can then be absorbed by other amorphous particles, perpetuating the caking process. massey.ac.nz The liquid bridges formed earlier can solidify into crystalline bridges, leading to irreversible lumping and a hard-caked product. massey.ac.nz The presence of even small amounts of amorphous lactose (as low as 0.125%) can initiate caking. researchgate.net

Prevention through Pre-crystallization: The most effective strategy to prevent caking and stickiness is to control the physical state of lactose before the final drying stage. rsdjournal.org By inducing pre-crystallization of the lactose into this compound monohydrate, the amount of amorphous lactose in the final powder is significantly reduced. rsdjournal.orgdairy-journal.org this compound monohydrate is the most stable crystalline form; it is non-hygroscopic and does not readily absorb water. rsdjournal.orgdairy-journal.orgnih.gov This pre-crystallization step is crucial for producing stable, free-flowing powders, especially for products with high lactose content like whey permeate powder. rsdjournal.orgresearchgate.net This process can achieve a crystallinity of 75% or more in the final product, ensuring its stability against humidity. rsdjournal.org

FeatureAmorphous LactoseCrystalline α-Lactose Monohydrate
Hygroscopicity HighLow / Non-hygroscopic
Stability Thermodynamically unstableStable
Solubility High solubility, but unstable in solution mdpi.comLess soluble than β-lactose below 93.5°C mdpi.com
Tendency to Cake High; causes stickiness and caking encyclopedia.pubmassey.ac.nzLow; prevents caking rsdjournal.orgdairy-journal.org
Formation Rapid drying (e.g., spray drying) rsdjournal.orgdairy-journal.orgCrystallization from aqueous solution below 93.5°C rsdjournal.orgencyclopedia.pub

Influence on Rehydration and Dispersibility of Dairy Powders

The ability of a powder to readily dissolve in water, known as rehydration or reconstitution, is a key quality parameter for consumers. The physical state of this compound significantly impacts this property.

The caking and lumping caused by the moisture sorption and subsequent crystallization of amorphous lactose are detrimental to powder rehydration. rsdjournal.orgrsdjournal.org The formation of solid bridges between particles prevents water from penetrating the powder mass, leading to poor dispersibility and the formation of undissolved clumps. rsdjournal.org Lactose crystallization during storage is known to deteriorate the reconstitution performance of milk powders. nih.gov

Conversely, controlling the lactose in its crystalline this compound monohydrate form helps maintain good rehydration properties. researchgate.net However, the interaction is complex. Research has shown that coating whole milk powder with micronized crystalline this compound can have a positive impact on sinking and reconstitution kinetics at lower temperatures (4-21°C). whiterose.ac.uk This is because the crystalline lactose particles can help disrupt the surface fat layer, allowing water to penetrate more easily. At higher temperatures, where surface fat is melted, an amorphous lactose coating was found to be more effective in accelerating sinking. whiterose.ac.uk Therefore, the influence of this compound on rehydration depends on its physical state, particle size, and interaction with other components like fat. whiterose.ac.uk

Impact of this compound Crystallization on Product Microstructure

The crystallization of this compound has a direct and measurable impact on the microstructure of food products, influencing texture, appearance, and stability.

In dairy powders, the crystallization of amorphous lactose during storage alters the particle structure. Scanning electron microscopy has confirmed that the presence of crystalline lactose significantly increases the powder particle size. researchgate.net The size of the lactose crystallites formed is a critical factor, with sizes ranging from approximately 0.1 to 20 µm depending on relative humidity and temperature. nih.gov When crystallite sizes are kept small (e.g., below 0.1 µm), the powder's microstructure and surface properties remain comparable to fresh, non-crystallized powder, and it reconstitutes well. nih.gov Larger crystals, however, disrupt the powder matrix and negatively affect functionality. nih.gov

The morphology, or shape, of the this compound crystals also plays a role. In aqueous solutions, this compound monohydrate typically forms characteristic tomahawk-shaped crystals. researchgate.net This shape arises from the influence of the beta-lactose anomer, which is always present in solution and inhibits growth on certain crystal faces. researchgate.net In milk powders, lactose morphology can differ based on the product's formulation. For example, at 53% relative humidity, the lactose crystals in skim milk powder differ in morphology from those in whole milk powder and fat-filled milk powder. nih.gov

In other food systems, such as ice cream and sweetened condensed milk, uncontrolled crystallization of this compound is a major defect. researchgate.net The formation of large this compound monohydrate crystals results in a "sandy" or "gritty" texture, which is undesirable to consumers. researchgate.netresearchgate.net This occurs when the lactose concentration exceeds its solubility limit, leading to nucleation and crystal growth. To prevent this, processes like rapid cooling and seeding with fine lactose crystals are employed to promote the formation of many small crystals that are below the threshold of sensory detection. encyclopedia.pub

Advanced Applications in Food Formulations and Processing

Beyond its role in dairy powder stability, this compound is a versatile ingredient utilized in a wide range of advanced food and pharmaceutical applications. Its unique physicochemical properties are leveraged to modify texture, enhance flavor, act as a carrier for other ingredients, and serve as a starting material for valuable derivatives. researchgate.netarmor-pharma.com

Confectionery and Baked Goods: In confectionery, lactose is used to control the crystallization of sucrose (B13894). encyclopedia.pub Adding lactose to a sucrose solution leads to the formation of smaller crystals, resulting in a smoother texture in products like icing and caramel. encyclopedia.pub Its low sweetness compared to sucrose allows it to be used as a bulking agent without making the product overly sweet. encyclopedia.pubnzic.org.nz In baking, it contributes to the Maillard browning reaction, providing desirable color and flavor to the crust, and its hygroscopicity helps improve tenderness and extend shelf life. nih.govnzic.org.nz

Flavor and Ingredient Carrier: this compound is an excellent carrier for flavors, aromas, and active ingredients. nzic.org.nz In dehydrated food products, amorphous lactose can coat other particles. nih.gov Upon moisture absorption, it forms a stable crystalline capsule of this compound monohydrate, which protects the encapsulated ingredient and aids dispersion when the product is rehydrated. nih.gov This property is also heavily utilized in the pharmaceutical industry, where this compound monohydrate is a common excipient (filler/binder) in tablets and a carrier in dry powder inhalers. nih.govarmor-pharma.com

Co-crystallization: An emerging application is the co-crystallization of lactose with other functional compounds. For instance, research has demonstrated the feasibility of co-crystallizing this compound monohydrate with polyphenols from sources like cheese whey and maize inflorescences. researchgate.net This process entraps the bioactive polyphenols within the lactose crystal structure, protecting them from degradation and providing antioxidant activity to the lactose itself. researchgate.net

Feedstock for Derivatives: this compound serves as a raw material for the production of several valuable derivatives through processes like isomerization, oxidation, or fermentation. These derivatives include:

Lactulose: An isomer of lactose used as a prebiotic to promote the growth of beneficial gut bacteria and as a laxative agent. nzic.org.nzresearchgate.net

Lactitol: A sugar alcohol produced by the reduction of lactose, used as a low-calorie sweetener in diabetic-friendly products. nzic.org.nz

Lactic Acid: A widely used food acidulant and preservative that can be produced via fermentation of lactose. nzic.org.nz

ApplicationFunction of this compoundProduct Examples
Dairy Powders Stability (in crystalline form)Milk powder, whey powder, infant formula rsdjournal.orgdairy-journal.org
Confectionery Texture control, bulking agent, flavor enhancementIcing, caramel, chocolate nih.govencyclopedia.pub
Bakery Browning (Maillard reaction), moisture retention, textureBread, biscuits nih.govnzic.org.nz
Ingredient Technology Carrier for flavors & active compounds, cryoprotectantPowdered drinks, seasonings, pharmaceuticals fishersci.finih.gov
Chemical Feedstock Starting material for derivativesProduction of lactulose, lactitol, lactic acid nzic.org.nzresearchgate.net

Biological and Biochemical Research Perspectives of Alpha Lactose

Enzymatic Synthesis of Lactose (B1674315): Role of Alpha-Lactalbumin-Galactosyltransferase

The synthesis of lactose is a unique biochemical process that occurs exclusively in the mammary glands of mammals during lactation. nih.gov The reaction is catalyzed by the enzyme complex known as lactose synthase (EC 2.4.1.22). wikipedia.orgontosight.ai This enzyme is a heterodimer, composed of two distinct protein subunits: a catalytic component and a regulatory component. ontosight.ainih.govresearchgate.net

The catalytic subunit is β-1,4-galactosyltransferase (B4GALT1) , a type-II membrane protein found in the Golgi apparatus of many tissues. wikipedia.orgresearchgate.net In most cells, the primary function of B4GALT1 is to transfer galactose from the activated sugar donor, UDP-galactose, to N-acetylglucosamine (GlcNAc) residues on glycoproteins. nih.govuniprot.org

The regulatory subunit is alpha-lactalbumin (α-LA) , a small, calcium-binding protein. wikipedia.org The expression of α-lactalbumin is specific to mammary epithelial cells and is induced by hormones, particularly prolactin, during lactation. wikipedia.orguniprot.orgnih.gov

The formation of the lactose synthase complex occurs when α-lactalbumin binds to β-1,4-galactosyltransferase. nih.govnih.gov This interaction dramatically alters the substrate specificity of the catalytic B4GALT1 subunit. uniprot.org α-Lactalbumin functions as a "specifier protein" that lowers the Michaelis constant (Km) of B4GALT1 for glucose by approximately three orders of magnitude (1000-fold), making glucose a preferred acceptor substrate over N-acetylglucosamine under physiological conditions. wikipedia.orgresearchgate.net

Crystal structure studies reveal that this change is due to a significant conformational shift within B4GALT1 upon binding α-lactalbumin. wikipedia.orgnih.gov Specifically, a flexible region known as the "large loop" (residues 345-365) is repositioned. wikipedia.orgnih.gov This rearrangement alters a hydrophobic pocket that typically accommodates the N-acetyl group of GlcNAc, creating a binding site that now favors glucose. nih.gov With this enhanced affinity for glucose, the lactose synthase complex efficiently catalyzes the transfer of a galactose unit from UDP-galactose to D-glucose, forming the disaccharide lactose (Gal(β1→4)Glc). ontosight.ai This synthesis is crucial for milk production, as lactose is the principal carbohydrate in milk and the primary driver of its osmotic pressure, which draws water into the mammary gland. nih.govoup.comanimbiosci.org

ComponentNameRole in Lactose Synthesis
Catalytic Subunit β-1,4-galactosyltransferase (B4GALT1)Transfers galactose from UDP-galactose to an acceptor sugar. wikipedia.orgnih.gov
Regulatory Subunit Alpha-lactalbumin (α-LA)Modifies the substrate specificity of B4GALT1 to favor glucose as the acceptor. uniprot.orgresearchgate.net
Enzyme Complex Lactose SynthaseCatalyzes the formation of lactose from UDP-galactose and glucose. wikipedia.orgontosight.ai

Advanced Studies on Lactose Metabolism Pathways

Once lactose is consumed, it is hydrolyzed by the enzyme β-galactosidase (lactase) into its constituent monosaccharides: galactose and glucose. While glucose directly enters glycolysis, galactose is metabolized through distinct pathways, primarily the Leloir and the Tagatose 6-Phosphate pathways.

Leloir Pathway

The Leloir pathway is the principal route for galactose metabolism in a wide range of organisms, from bacteria to humans. mhmedical.comtuscany-diet.nettaylorandfrancis.com It converts galactose into glucose-1-phosphate, an intermediate that can readily enter glycolysis or be used for glycogen (B147801) synthesis. mhmedical.comtuscany-diet.net The pathway consists of three key enzymatic steps following the initial phosphorylation of galactose:

Phosphorylation: Galactose is first phosphorylated by galactokinase (GALK) to yield galactose-1-phosphate. mhmedical.comtuscany-diet.net

UDP-Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the central reaction of the pathway. It transfers a UMP moiety from UDP-glucose to galactose-1-phosphate, producing UDP-galactose and glucose-1-phosphate. tuscany-diet.netnih.gov

Epimerization: To regenerate the UDP-glucose consumed in the previous step, UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose. tuscany-diet.netdairy-journal.org This allows the pathway to continue processing galactose molecules.

Tagatose 6-Phosphate Pathway

An alternative route for lactose and galactose catabolism, the Tagatose 6-Phosphate pathway, is found in various bacteria, including species of Staphylococcus, Streptococcus, and Lactobacillus. ontosight.aioup.comnih.gov This pathway is particularly significant in the fermentation of dairy products. ontosight.airesearchgate.net

The process begins with the transport of lactose into the cell via a phosphoenolpyruvate-dependent phosphotransferase system (PTS), which simultaneously phosphorylates it to lactose-6-phosphate. ontosight.ainih.gov This intermediate is then hydrolyzed to glucose and galactose-6-phosphate. The subsequent steps are:

Isomerization: Galactose-6-phosphate is isomerized to tagatose-6-phosphate . ontosight.aioup.com

Phosphorylation: Tagatose-6-phosphate is further phosphorylated by a kinase to form tagatose-1,6-bisphosphate . ontosight.aioup.com

Cleavage: An aldolase (B8822740) cleaves tagatose-1,6-bisphosphate into two glycolytic intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) . ontosight.aioup.com

FeatureLeloir PathwayTagatose 6-Phosphate Pathway
Primary Organisms Eukaryotes, many bacteriaCertain bacteria (e.g., Staphylococcus, Lactobacillus) ontosight.aioup.com
Initial Galactose Form GalactoseGalactose-6-Phosphate ontosight.ai
Key Intermediates Galactose-1-phosphate, UDP-galactose mhmedical.comtuscany-diet.netTagatose-6-phosphate, Tagatose-1,6-bisphosphate ontosight.aioup.com
Product Entering Glycolysis Glucose-1-Phosphate mhmedical.comDihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (G3P) ontosight.ai

Mechanisms of Alpha-Lactose Transport Systems in Biological Contexts

For lactose to be metabolized, it must first be transported across the cell membrane. This is accomplished by specialized membrane transport proteins.

One of the most extensively studied transport systems is the lactose permease (LacY) of Escherichia coli, encoded by the lacY gene. wikipedia.orgwikipedia.org LacY is a member of the major facilitator superfamily and functions as a symporter. wikipedia.org It harnesses the energy stored in the electrochemical proton gradient across the bacterial membrane to drive the uptake of lactose against its concentration gradient. proteopedia.orguiuc.edu This process, a form of secondary active transport, involves the co-transport of one proton (H+) with each molecule of lactose into the cytoplasm. uiuc.edubiologynotesonline.com

Structurally, LacY is an integral membrane protein composed of 12 transmembrane alpha-helices. wikipedia.org It operates via an "alternating access mechanism," in which the protein undergoes significant conformational changes to expose its substrate-binding site to either the periplasmic (outside) or cytoplasmic (inside) face of the membrane. uiuc.edunih.gov The cycle begins with the outward-facing protein binding a proton, which increases its affinity for lactose. Upon lactose binding, the permease everts to an inward-facing conformation, releasing the lactose and the proton into the cytoplasm before returning to its original state. wikipedia.orgnih.gov

In other bacteria, such as Streptococcus mutans and various lactobacilli, lactose transport is mediated by a phosphoenolpyruvate-dependent phosphotransferase system (PTS) . nih.govscience.gov Unlike LacY, the PTS is a group translocation system. It transports and chemically modifies its substrate in a single step. As lactose passes through the PTS protein complex, a phosphate group from phosphoenolpyruvate (B93156) is transferred to it, so that it enters the cell as lactose-6-phosphate. ontosight.ainih.gov This phosphorylated form is the initial substrate for the Tagatose 6-Phosphate pathway.

Genetic Regulation of Lactose Metabolism Genes and Enzymes

The regulation of genes involved in lactose metabolism is a classic paradigm of molecular biology, epitomized by the lac operon in E. coli. wikipedia.orglibretexts.org This system allows the bacterium to efficiently utilize lactose as an energy source only when necessary, specifically when glucose, its preferred carbon source, is unavailable. khanacademy.org The operon is a segment of DNA that includes a promoter, an operator, and three structural genes that are transcribed together into a single polycistronic mRNA. wikipedia.orglibretexts.org

GeneProtein ProductFunction
lacZ β-galactosidaseHydrolyzes lactose into glucose and galactose. libretexts.orgkhanacademy.org
lacY Lactose PermeaseTransports lactose into the cell. libretexts.orgkhanacademy.org
lacA TransacetylaseTransfers an acetyl group to β-galactosides; its precise metabolic role is less understood. libretexts.orgkhanacademy.org
lacI Lac RepressorA regulatory protein that binds to the operator to block transcription. wikipedia.orglibretexts.org

The regulation of the lac operon occurs through two primary mechanisms:

Negative Inducible Regulation: This mechanism involves the lac repressor , the protein product of the nearby lacI gene, which is expressed constitutively. wikipedia.orglibretexts.org In the absence of lactose, the repressor protein binds tightly to the operator region of the operon. wikipedia.orgkhanacademy.org This binding physically obstructs RNA polymerase from transcribing the structural genes, effectively turning the operon "off". ebsco.com When lactose is present, it is converted into its isomer, allolactose , which acts as an inducer. khanacademy.org Allolactose binds to the repressor, causing an allosteric change in the protein's shape that prevents it from binding to the operator. khanacademy.org With the operator site free, RNA polymerase can proceed with transcription, and the enzymes for lactose metabolism are produced. khanacademy.org

Positive Regulation (Catabolite Repression): This system ensures that E. coli prioritizes glucose over other sugars. khanacademy.orgebsco.com It is mediated by the Catabolite Activator Protein (CAP) and the signaling molecule cyclic AMP (cAMP) . khanacademy.org

When glucose levels are low , intracellular cAMP levels rise. ebsco.com cAMP binds to CAP, and the resulting cAMP-CAP complex binds to a specific site near the lac promoter. khanacademy.org This binding significantly enhances the affinity of RNA polymerase for the promoter, leading to a high rate of transcription (provided lactose is also present to remove the repressor). khanacademy.orgebsco.com

When glucose levels are high , cAMP levels are low. The cAMP-CAP complex does not form, and transcription of the lac operon remains at a very low, basal level, even if lactose is available. khanacademy.org

This dual-control system allows the cell to make a nuanced "decision," expressing the lac operon at high levels only when lactose is available AND glucose is absent. khanacademy.org

Q & A

Q. Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with refractive index detection is the gold standard for quantifying alpha- and beta-lactose anomers. This method resolves anomers based on retention times and peak integration .
  • Polarimetry can complement HPLC by measuring optical rotation differences (α: +89.4°, β: +35°), but requires calibration with standards to avoid interference from impurities .
  • Thermogravimetric Analysis (TGA) distinguishes this compound monohydrate from anhydrous forms by detecting water loss at ~145°C .

Advanced: How can tomahawk-shaped this compound crystals influence the design of pharmaceutical settling equipment?

Q. Methodological Answer :

  • The tomahawk morphology (asymmetric crystal faces) reduces bulk density and increases drag coefficients, requiring modified Stokes’ law calculations for sedimentation. Incorporate shape factors (e.g., Heywood coefficient) to adjust terminal velocity predictions in centrifugal separators .
  • Computational Fluid Dynamics (CFD) simulations should integrate 3D crystal scans to model particle-fluid interactions, optimizing nozzle designs for lactose-rich suspensions .

Basic: What in vitro models are suitable for studying this compound’s role in carbohydrate-protein interactions?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) quantifies binding kinetics between this compound and lectins (e.g., LGALS9). Immobilize lactose on sensor chips and measure dissociation constants (KD) under varying pH conditions .
  • Isothermal Titration Calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) for lactose-enzyme interactions, critical for understanding substrate specificity in glycosidases .

Advanced: How can metatranscriptomics resolve contradictions in this compound metabolism by gut microbiota?

Q. Methodological Answer :

  • RNA-Seq of fecal samples identifies Lactobacillus species (e.g., L. rhamnosus) expressing β-galactosidase isoforms with varying specificity for this compound. Normalize gene expression to 16S rRNA to account for microbial biomass .
  • Metabolic Flux Analysis (MFA) integrates transcriptomic data with isotope tracing (e.g., <sup>13</sup>C-labeled lactose) to map carbon flow into short-chain fatty acids (SCFAs), addressing discrepancies in fermentation efficiency .

Basic: What are the best practices for ensuring this compound stability in dry powder inhaler formulations?

Q. Methodological Answer :

  • Dynamic Vapor Sorption (DVS) evaluates hygroscopicity under controlled humidity (e.g., 0–90% RH). This compound monohydrate exhibits lower moisture uptake than anhydrous forms, reducing risk of amorphous phase formation .
  • Atomic Force Microscopy (AFM) measures cohesive forces between lactose and APIs (e.g., terbutaline sulfate). Optimize blend ratios to minimize adhesion and ensure aerosolization efficiency .

Advanced: How can researchers address contradictions in this compound crystallization kinetics reported across studies?

Q. Methodological Answer :

  • Controlled Crystallization Experiments : Standardize supersaturation levels (e.g., 1.2–1.5 g/mL) and cooling rates (0.1–1°C/min) to isolate kinetic vs. thermodynamic crystallization pathways. Use inline Fourier Transform Infrared (FTIR) spectroscopy to monitor real-time polymorph transitions .
  • Multivariate Analysis (e.g., PCA) identifies confounding variables (e.g., impurity profiles, stirring speed) in historical datasets, reconciling divergent activation energy values .

Basic: What statistical approaches are recommended for analyzing this compound’s dose-response effects in cell culture studies?

Q. Methodological Answer :

  • Dose-Response Modeling : Fit data to Hill or logistic equations using nonlinear regression (e.g., GraphPad Prism). Report IC50 values with 95% confidence intervals and assess goodness-of-fit via R<sup>2</sup> or AIC .
  • ANOVA with Tukey’s Post Hoc Test compares multiple lactose concentrations, controlling for false positives in proliferation assays .

Advanced: How can researchers validate this compound’s role in epigenetic modulation using chromatin immunoprecipitation (ChIP) assays?

Q. Methodological Answer :

  • ChIP-Seq with histone modification markers (e.g., H3K27ac) identifies lactose-induced chromatin remodeling in intestinal epithelial cells. Normalize reads to spike-in controls (e.g., Drosophila chromatin) to correct for technical variability .
  • CRISPR Interference (CRISPRi) silences lactose transporters (e.g., SLC5A1) to establish causality between lactose uptake and observed epigenetic changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.